molecular formula C14H22N2O2 B14002635 1-(2,6-Dimethoxybenzyl)piperidin-4-amine

1-(2,6-Dimethoxybenzyl)piperidin-4-amine

Cat. No.: B14002635
M. Wt: 250.34 g/mol
InChI Key: KYCNALWNPRQSMP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxybenzyl group and an amine group at the 4-position.

Preparation Methods

The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine typically involves several steps, including the formation of the piperidine ring and the introduction of the 2,6-dimethoxybenzyl group. One common method involves the reaction of 2,6-dimethoxybenzyl chloride with piperidine in the presence of a base to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(2,6-Dimethoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2,6-Dimethoxybenzyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and its effects on specific medical conditions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular signaling pathways .

Comparison with Similar Compounds

1-(2,6-Dimethoxybenzyl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16/h3-5,11H,6-10,15H2,1-2H3

InChI Key

KYCNALWNPRQSMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N

Origin of Product

United States

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